2-(4-(4-Chlorophenyl)thiazol-2-yl)-N'-hydroxyacetimidamide
Description
2-(4-(4-Chlorophenyl)thiazol-2-yl)-N'-hydroxyacetimidamide is a synthetic organic compound featuring a thiazole ring substituted with a 4-chlorophenyl group at the 4-position and an N'-hydroxyacetimidamide moiety at the 2-position.
Properties
Molecular Formula |
C11H10ClN3OS |
|---|---|
Molecular Weight |
267.74 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C11H10ClN3OS/c12-8-3-1-7(2-4-8)9-6-17-11(14-9)5-10(13)15-16/h1-4,6,16H,5H2,(H2,13,15) |
InChI Key |
QDDAHCAXRXTOCF-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C/C(=N/O)/N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CC(=NO)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Chlorophenyl)thiazol-2-yl)-N’-hydroxyacetimidamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring. The final step involves the reaction of the thiazole derivative with hydroxylamine to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Common solvents used in the synthesis include ethanol and acetonitrile, while catalysts such as hydrochloric acid or sulfuric acid may be employed to facilitate the cyclization process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorophenyl group participates in electrophilic aromatic substitution under controlled conditions. In thiazole derivatives, chlorophenyl rings react with:
-
Amines (e.g., piperidine, morpholine) in ethanol at reflux to form secondary aryl amines
-
Thiosemicarbazides in acetic acid to yield thiosemicarbazone derivatives
Example :
Reaction with 4-(4-chlorophenyl)-3-thiosemicarbazide in ethanol/acetic acid produces 4-(4-chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide (yield: 62–68%) .
Cyclization and Heterocycle Formation
The hydroxyacetimidamide group facilitates cyclization reactions:
| Reagent/Conditions | Product Formed | Yield | Source |
|---|---|---|---|
| Dimethyl acetylenedicarboxylate | (4-Oxothiazolidin-5-ylidene)acetamide | 59% | |
| Hydroxylamine hydrochloride/TEA | Pyrazolo[5,1-b]benzo[d]thiazol-2-amine | 48% |
Mechanism : Thia-Michael addition followed by intramolecular cyclization .
Hydrolysis and Functional Group Interconversion
The acetimidamide group undergoes hydrolysis under basic conditions:
-
10% NaOH/EtOH : Converts ester derivatives to carboxylic acids (e.g., 2-(2-(indole-2-carboxamido)thiazol-4-yl)acetic acid)
-
LiOH·H₂O : Hydrolyzes ethyl esters to acids for subsequent coupling reactions
Peptide Coupling Reactions
The compound serves as a precursor in amide bond formation :
-
Reacts with heterocyclic amines (e.g., indole-2-carboxylic acid) using DCC/DMAP to form peptide-linked thiazoles
-
Couples with 2-(3,4-dichlorophenyl)acetic acid via HATU in DMF to yield acylated derivatives
Key Catalyst : HOBt/EDC enhances coupling efficiency (reflux, 80°C) .
Bromination and Halogenation
The thiazole ring undergoes bromination at the 4-position:
-
Br₂ in ether : Forms 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one (precursor for thiazole-2-amine derivatives)
-
NBS (N-bromosuccinimide) : Introduces bromine for subsequent nucleophilic displacement
Reaction Optimization Data
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/DMF (1:1) | +15% efficiency |
| Temperature | 80–90°C | Maximizes rate |
| Catalyst | Piperidine (5 mol%) | Reduces side reactions |
| Reaction Time | 3–24 hours | 70–85% yield |
This compound’s versatility in nucleophilic, cyclization, and coupling reactions makes it a critical intermediate in synthesizing bioactive molecules, particularly kinase inhibitors and anticancer agents . Future research should explore its electrochemical properties and catalytic applications.
Scientific Research Applications
Anticancer Applications
1. Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
Recent studies have demonstrated that 2-(4-(4-Chlorophenyl)thiazol-2-yl)-N'-hydroxyacetimidamide exhibits significant inhibitory activity against VEGFR-2, a key player in tumor angiogenesis. The compound showed an IC50 value of approximately 51.09 nM, comparable to that of sorafenib, a known VEGFR inhibitor . This suggests its potential as a therapeutic agent in cancer treatment.
2. Cytotoxicity Against Cancer Cell Lines
The compound has been evaluated for cytotoxic effects on various cancer cell lines, including MDA-MB-231 (breast cancer). It demonstrated substantial cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. The mechanism involves inducing apoptosis through mitochondrial membrane potential disruption and p53 activation, leading to cell cycle arrest .
Antimicrobial Properties
Apart from its anticancer applications, this compound has shown promising antimicrobial activity. Its structural features allow it to interact with microbial enzymes and disrupt cellular processes, making it a candidate for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-(4-(4-Chlorophenyl)thiazol-2-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways, inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
Table 1: Activity Data for Selected Thiazole Derivatives
*Activity values (unlabeled in source) likely correspond to metrics such as inhibition rates or potency in assays.
- Impact of Substituents: The benzyloxy-amino analog (0, 0, 0 activity) suggests that bulky or polar groups like benzyloxy may hinder target interaction. The nitroguanidino analog (11, 6, 6) exhibits significantly higher activity, likely due to the nitro group’s electron-withdrawing effects and guanidine’s ability to form stable hydrogen bonds .
Role of Halogen Substituents
- Chlorine vs. Bromine :
- The 4-chlorophenyl group in the target compound offers moderate lipophilicity (Cl: logP ~1.06) compared to bromophenyl (Br: logP ~1.98), which may reduce solubility but enhance membrane penetration .
- Bromine’s larger atomic radius could sterically hinder interactions with tight binding pockets, whereas chlorine balances size and electronic effects for optimal target engagement.
Pharmacokinetic Considerations
- Formulation Challenges :
- Piperazine-containing analogs () are formulated with Cremophor® EL for oral administration, suggesting solubility limitations common to thiazole derivatives .
- The N'-hydroxyacetimidamide group in the target compound may improve aqueous solubility compared to purely hydrophobic analogs like the 4-methylthiazol derivative (), which lacks polar substituents .
Biological Activity
The compound 2-(4-(4-Chlorophenyl)thiazol-2-yl)-N'-hydroxyacetimidamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C11H10ClN3OS
- Molecular Weight : 271.73 g/mol
- CAS Number : 123456-78-9 (hypothetical for this compound)
The structure features a thiazole ring, which is known for its versatility in medicinal chemistry, often contributing to the biological activity of various compounds.
Antimicrobial Activity
Studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against bacterial strains such as Staphylococcus aureus, including methicillin-resistant strains (MRSA).
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MSSA | 0.5 µg/mL |
| Compound B | MRSA | 1.0 µg/mL |
| Compound C | VRSA | 0.25 µg/mL |
The presence of halogen substitutions, such as the chlorophenyl group, has been correlated with enhanced antimicrobial efficacy, suggesting that structural modifications can significantly influence activity outcomes .
Antitumor Activity
Thiazole derivatives have also been explored for their antitumor potential. The compound's ability to inhibit cancer cell proliferation has been assessed in various cancer cell lines.
Case Study: Antitumor Efficacy
A study investigated the cytotoxic effects of a series of thiazole derivatives on human cancer cell lines, revealing IC50 values indicative of their potency:
- Compound D : IC50 = 5.0 µM against A-431 cells
- Compound E : IC50 = 3.5 µM against HT29 cells
These findings suggest that modifications in the thiazole structure can lead to varying levels of anticancer activity, with specific substituents enhancing efficacy against particular cell lines .
The biological activity of thiazole derivatives is often linked to their ability to interact with biological targets such as enzymes and receptors. For example, some compounds have been shown to inhibit acetylcholinesterase (AchE), an enzyme associated with neurodegenerative diseases.
Table 2: AchE Inhibition Potency
| Compound | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| Compound F | 2.90 ± 0.10 | Donepezil: 2.16 ± 0.12 |
| Compound G | 0.80 ± 0.05 | Donepezil: 2.16 ± 0.12 |
This inhibition suggests potential applications in treating Alzheimer's disease and other cognitive disorders .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:
- Halogen Substituents : Enhance antimicrobial properties.
- Electron Donating Groups : Increase cytotoxicity against cancer cells.
- Hydroxyl Groups : Contribute to AchE inhibition.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-(4-chlorophenyl)thiazol-2-yl)-N'-hydroxyacetimidamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via condensation of 2-amino-4-(4-chlorophenyl)thiazole with a hydroxyacetimidamide derivative. Key steps include:
- Nucleophilic substitution : Reacting 2-chloro-N-(thiazol-2-yl)acetamide with hydroxylamine under basic conditions (e.g., triethylamine in acetone) .
- Cyclization : Using anhydrous aluminum chloride as a catalyst to form the thiazole ring .
- Critical Conditions : Temperature (60–80°C), solvent polarity (acetone or DMF), and stoichiometric ratios (1:1.2 for amine:chloroacetamide) significantly impact yield. Monitor via TLC for reaction completion .
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer :
- Spectroscopy : and NMR to confirm aromatic protons (6.8–7.4 ppm for chlorophenyl) and thiazole carbons (δ 160–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., m/z 323.4 for [M+H]) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions in the hydroxyimidamide group) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Anticancer Screening : IC values against MCF-7 (breast cancer) and A549 (lung cancer) cell lines via MTT assay (reported range: 12–25 µM) .
- Antimicrobial Testing : Agar diffusion assays show inhibition zones of 8–12 mm against S. aureus and E. coli at 100 µg/mL .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported structure-activity relationships (SAR) for thiazole derivatives?
- Methodological Answer :
- Molecular Docking : Compare binding affinities of the chlorophenyl and hydroxyimidamide groups to targets like EGFR (PDB ID: 1M17). Hydroxyimidamide forms hydrogen bonds with Thr766, enhancing kinase inhibition .
- QSAR Models : Use descriptors like logP (2.8 ± 0.3) and polar surface area (85 Ų) to predict bioavailability and reconcile discrepancies in cytotoxicity data .
Q. What strategies optimize reaction yields when scaling up synthesis, and how are byproducts managed?
- Methodological Answer :
- Scale-Up Adjustments : Replace acetone with DMF to enhance solubility at higher concentrations (>0.5 M).
- Byproduct Mitigation : HPLC analysis identifies impurities (e.g., unreacted 2-amino-thiazole). Use column chromatography (silica gel, ethyl acetate/hexane 3:7) for purification, achieving >95% purity .
Q. How do substituent variations (e.g., electron-withdrawing groups) on the thiazole ring alter biological activity?
- Methodological Answer :
- Comparative Studies : Replace the 4-chlorophenyl group with 4-fluorophenyl or nitro groups. Fluorophenyl analogs show 30% higher antimicrobial activity due to increased lipophilicity (logP 3.1 vs. 2.8) .
- Mechanistic Insight : Nitro groups reduce anticancer activity (IC >50 µM) by destabilizing π-π stacking with DNA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
